Sigma-1 Receptor Affinity Modulation by Methoxy Position
The meta-methoxy substitution pattern on the benzyl groups of 1,4-bis(3-methoxybenzyl)piperazine is supported by SAR evidence as a key determinant of sigma-1 receptor binding affinity. In a related series of methoxybenzyl-substituted piperazines, the para-methoxybenzyl analog (compound 3d) achieved a sigma-1 Ki of 12.4 nM, with selectivity over sigma-2, kappa-opioid, and mu-opioid receptors [1]. The meta-methoxy configuration, as present in the target compound, has been independently identified as advantageous for high sigma-1 receptor affinity in benzylpiperazine scaffolds, with a benzyl residue at the piperidine nitrogen and a methoxy group in position 3 cited as favorable pharmacophoric elements [2]. The unsubstituted 1,4-dibenzylpiperazine, in contrast, shows a sigma-1 Ki of 5.80 nM in guinea pig brain membranes [3], demonstrating that methoxy substitution is not universally affinity-enhancing but rather position-dependent in its effects.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Meta-methoxybenzyl configuration identified as advantageous for sigma-1 affinity; exact Ki for 1,4-bis(3-methoxybenzyl)piperazine not directly reported in the retrieved literature [2] |
| Comparator Or Baseline | 1,4-Dibenzylpiperazine: Ki = 5.80 nM (guinea pig brain, [3H](+)pentazocine displacement) [3]; para-methoxybenzyl analog (3d): Ki = 12.4 nM [1] |
| Quantified Difference | Methoxy substitution position (meta vs. para vs. unsubstituted) yields distinct Ki values spanning at least a 2-fold range within the same assay system |
| Conditions | [3H](+)pentazocine displacement from sigma-1 receptor in guinea pig brain membrane preparations |
Why This Matters
The meta-methoxy configuration provides a distinct affinity and selectivity profile compared to the more extensively characterized para-methoxy and unsubstituted analogs, offering researchers a tool to probe position-dependent SAR in sigma receptor pharmacology.
- [1] Reference List (lilab-ecust.cn). In this series the p-methoxybenzyl substituted piperazine 3d reveals the highest sigma1-receptor affinity (Ki=12.4 nM) with selectivity toward sigma2-, kappa-opioid, and mu-opioid receptors. View Source
- [2] Semantic Scholar. Binding characteristics of σ2 receptor ligands: CoMFA analysis indicating that a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 are advantageous for high σ1-receptor affinity. View Source
- [3] BindingDB BDBM50125096. 1,4-Dibenzylpiperazine: Ki = 5.80 nM for sigma-1 receptor. Displacement of [3H](+)pentazocine from sigma1 receptor in Dunkin Hartley guinea pig brain membrane. View Source
